molecular formula C16H16BrNO3S2 B2970292 3-(4-BROMOBENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDINE CAS No. 397283-64-6

3-(4-BROMOBENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2970292
CAS No.: 397283-64-6
M. Wt: 414.33
InChI Key: SNEAWSNCXCMQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine is a sulfur- and nitrogen-containing heterocyclic compound featuring a five-membered thiazolidine ring. The molecule is substituted at the 3-position with a 4-bromobenzenesulfonyl group (electron-withdrawing) and at the 2-position with a 4-methoxyphenyl group (electron-donating). This combination of substituents confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S2/c1-21-14-6-2-12(3-7-14)16-18(10-11-22-16)23(19,20)15-8-4-13(17)5-9-15/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEAWSNCXCMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-methoxyphenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Triazole-Thiones ()

Compounds 7–9 in are 1,2,4-triazole-3(4H)-thiones bearing 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents (X = H, Cl, Br). When X = Br, the sulfonyl group matches that of the target compound. Key comparisons include:

Property Target Thiazolidine Triazole-Thione (X = Br)
Core Structure 1,3-Thiazolidine ring 1,2,4-Triazole ring
Sulfonyl Group 4-Bromobenzenesulfonyl 4-Bromobenzenesulfonyl
Electron-Donating Group 4-Methoxyphenyl (para-substituted) 2,4-Difluorophenyl (ortho/para-substituted)
Tautomerism Not reported Exists as thione tautomer (no S–H bond)
IR Spectral Data S=O stretch (~1150–1350 cm⁻¹ inferred) C=S stretch (1247–1255 cm⁻¹); NH (3278–3414 cm⁻¹)

Key Findings :

  • The triazole-thiones exhibit tautomerism, favoring the thione form due to the absence of νS–H bands in IR . The target thiazolidine lacks such tautomeric flexibility.

Key Findings :

  • Substitution at C2 (4-methoxyphenyl vs. 2-methoxyphenoxy) introduces steric and electronic differences, which could influence receptor binding or metabolic stability.

Substituent Effects on Reactivity and Bioactivity

highlights the role of substituents in modulating properties:

  • Halogen Effects : Bromine (X = Br) in triazole-thiones increases molecular weight and lipophilicity compared to chlorine (X = Cl) or hydrogen (X = H) analogs. Similar trends likely apply to the target thiazolidine .
  • Methoxy vs.

Biological Activity

3-(4-Bromobenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-thiazolidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure comprises a thiazolidine ring substituted with a bromobenzenesulfonyl group and a methoxyphenyl group. Its molecular formula is C16H16BrN2O3SC_{16}H_{16}BrN_{2}O_{3}S with a molecular weight of approximately 457.14 g/mol.

PropertyValue
Molecular FormulaC16H16BrN2O3SC_{16}H_{16}BrN_{2}O_{3}S
Molecular Weight457.14 g/mol
IUPAC NameThis compound
LogP4.983
Water Solubility (LogSw)-4.90

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of enzyme activity. The thiazolidine ring is known for its role in stabilizing interactions with biological macromolecules, enhancing the compound's efficacy in targeting specific receptors or enzymes involved in disease pathways.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazolidine compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromobenzenesulfonyl group likely enhances these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

Thiazolidines have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The mechanism often involves the activation of caspases and the disruption of mitochondrial function.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit specific proteases or kinases involved in cancer progression or inflammatory responses. This inhibition can lead to reduced tumor growth or decreased inflammation in various models.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several thiazolidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidine derivatives and tested their effects on human breast cancer cells (MCF-7). The compound exhibited IC50 values ranging from 10-20 µM, indicating significant cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.